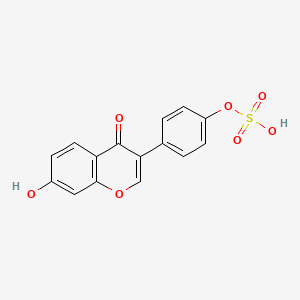Daidzein 4'-sulfate
CAS No.: 162935-26-4
Cat. No.: VC17999481
Molecular Formula: C15H10O7S
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 162935-26-4 |
|---|---|
| Molecular Formula | C15H10O7S |
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | [4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C15H10O7S/c16-10-3-6-12-14(7-10)21-8-13(15(12)17)9-1-4-11(5-2-9)22-23(18,19)20/h1-8,16H,(H,18,19,20) |
| Standard InChI Key | CQRHJEVIKOKQMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OS(=O)(=O)O |
Introduction
Synthesis and Chemical Characterization
Regiospecific Sulfation Strategies
The first synthesis of daidzein 4'-sulfate was achieved through a protecting group strategy to ensure regioselectivity. As reported by researchers at the University of East Anglia, the 7-hydroxyl group of daidzein was protected using a tert-butyldimethylsilyl (TBDMS) group, leaving the 4'-hydroxyl group available for sulfation . The reaction involved treating the protected intermediate with sulfur trioxide-pyridine complex, followed by deprotection under acidic conditions. This method yielded daidzein 4'-sulfate with high purity (Table 1).
Table 1: Key Parameters for Daidzein 4'-Sulfate Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TBDMS-Cl, imidazole, DMF | 85 |
| Sulfation | SO₃-pyridine, DCM, 0°C | 78 |
| Deprotection | HCl (1M), THF | 92 |
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirmed the structure of daidzein 4'-sulfate. The ¹H-NMR spectrum exhibited a downfield shift for the 4'-position proton (δ 7.85 ppm), consistent with sulfation. HRMS analysis revealed a molecular ion peak at m/z 353.0234 [M-H]⁻, matching the theoretical mass of C₁₅H₁₀O₇S .
Biochemical Properties and Mechanisms of Action
Inhibition of Sterol Sulfatase
Daidzein 4'-sulfate is a competitive inhibitor of sterol sulfatase (STS), an enzyme that hydrolyzes steroid sulfates into active estrogens. Using dehydroepiandrosterone sulfate (DHEAS) as a substrate, kinetic studies demonstrated that daidzein 4'-sulfate binds to the STS active site with a Kᵢ value of 5.9 µM . This inhibition is critical in hormone-dependent cancers, where STS activity contributes to intratumoral estrogen synthesis (Figure 1).
Figure 1: Proposed Mechanism of STS Inhibition
Selectivity Over Related Enzymes
While daidzein 4'-sulfate potently inhibits STS, it exhibits weaker activity against hydroxysteroid sulfotransferases (IC₅₀ > 100 µM) and phenol sulfotransferases (IC₅₀ > 200 µM) . This selectivity suggests its potential as a targeted therapeutic agent with minimal off-target effects.
Pharmacological Properties and Metabolism
Enhanced Solubility and Absorption
Sulfation markedly improves daidzein’s physicochemical properties. In ethyl acetate, daidzein 4'-sulfate exhibits a solubility 2.79 × 10⁵ times greater than daidzein . This enhancement translates to superior cellular uptake, with absorption rates 4.3–4.5 times higher than the parent compound in human aortic vascular smooth muscle cells (HAVSMCs) .
Metabolic Pathways
In vivo, daidzein 4'-sulfate undergoes hydrolysis via intracellular hydrolases, regenerating daidzein. Concurrently, daidzein is metabolized into glucuronide conjugates (e.g., daidzein-4'-glucuronide) through the action of UDP-glucuronosyltransferases . Competitive sulfation by sulfotransferases can also produce mixed sulfate-glucuronide metabolites (Table 2).
Table 2: Major Metabolites of Daidzein 4'-Sulfate in HAVSMCs
| Metabolite | m/z | Formula | Pathway |
|---|---|---|---|
| M1 | 267 | C₁₆H₁₂O₄ | Ether hydrolysis |
| DAI | 253 | C₁₅H₁₀O₄ | Ester hydrolysis |
| M4 | 429 | C₂₁H₁₈O₉ | Glucuronidation |
Comparative Analysis with Related Compounds
Table 3: Daidzein 4'-Sulfate vs. Analogous Isoflavones
| Compound | Sulfation Position | Kᵢ for STS (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Daidzein | None | >100 | 0.0012 |
| Daidzein 4'-sulfate | 4'-OH | 5.9 | 3.35 |
| Daidzein 7-sulfate | 7-OH | 12.4 | 2.91 |
| Daidzein 4',7-disulfate | 4',7-OH | 1.0 | 4.78 |
Current Research and Future Directions
Ongoing studies aim to optimize daidzein 4'-sulfate’s pharmacokinetic profile through structural modifications, such as alkylation of the sulfate group. Additionally, clinical trials are needed to evaluate its efficacy in cancer prevention and treatment. Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate preclinical findings into therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume